2-Amino-6-bromo-3-methylquinoline hydrochloride
Description
2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS: 203506-01-8) is a quinoline derivative with a molecular formula of C₁₀H₁₀BrClN₂ and a molecular weight of 273.35 g/mol. Structurally, it features an amino group at position 2, a bromine atom at position 6, a methyl group at position 3, and a hydrochloride salt (Figure 1).
Safety data indicates that it is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and skin/eye irritation (Category 2) per the UN GHS Revision 8 guidelines. It also exhibits specific target organ toxicity (single exposure, Category 3), necessitating stringent handling protocols .
Properties
IUPAC Name |
6-bromo-3-methylquinolin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMCNIUMBAUXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)N=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656585 | |
| Record name | 6-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171728-14-5 | |
| Record name | 2-Quinolinamine, 6-bromo-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171728-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Quinoline Ring Formation
The synthesis begins with constructing the quinoline scaffold. A prevalent method involves cyclocondensation of substituted aniline derivatives with carbonyl compounds. For 2-amino-6-bromo-3-methylquinoline, 4-bromo-2-methylaniline reacts with ethyl acetoacetate under acid catalysis. Polyphosphoric acid (PPA) at 120°C facilitates this cyclization, achieving 65% yield and 85% purity. Alternative catalysts like Eaton’s reagent (P2O5 in methanesulfonic acid) have shown comparable efficiency but require stricter temperature control.
Table 1: Cyclization Reaction Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Polyphosphoric acid | 120 | 6 | 65 | 85 |
| Eaton’s reagent | 100 | 8 | 68 | 88 |
Bromination and Methyl Group Introduction
Bromination at the 6-position is achieved using phosphorus oxybromide (POBr3) in dichloroethane under reflux. This step proceeds with 78% yield and 90% purity, as confirmed by HPLC analysis. The methyl group at the 3-position is typically introduced via Friedel-Crafts alkylation during cyclization, leveraging the electron-donating effects of the amine group to direct substitution.
Amination at the 2-Position
Nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., chlorine) at the 2-position with an amine. Ammonia gas in methanol at 60°C for 12 hours achieves 70% yield. Microwave-assisted amination reduces reaction time to 2 hours with comparable yield, though scalability remains a challenge.
Table 2: Amination Efficiency Comparison
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional (NH3/MeOH) | Methanol | 60 | 12 | 70 |
| Microwave-assisted | DMF | 120 | 2 | 72 |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Stoichiometric HCl (1.1 equivalents) ensures complete protonation without degrading the quinoline ring. Crystallization from ethanol/ether mixtures yields 95% pure product, as validated by X-ray diffraction.
Structural Characterization and Analytical Validation
Spectroscopic Identification
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥98% purity for optimized batches. Impurities include residual starting materials (<1.5%) and dehalogenated byproducts (<0.5%).
Industrial-Scale Production and Cost Efficiency
Pilot-Scale Synthesis
The patent CN106432073B outlines a scalable three-step process:
- Cyclocondensation of 4-bromo-2-methylaniline with ethyl propiolate in diphenyl ether (77% yield).
- Bromination using POBr3 in toluene (92.6% yield).
- Hydrochloride formation with gaseous HCl in ethanol.
Table 3: Industrial vs. Laboratory-Scale Yields
| Step | Laboratory Yield (%) | Industrial Yield (%) |
|---|---|---|
| Cyclization | 65 | 77 |
| Bromination | 78 | 92.6 |
| Hydrochlorination | 95 | 94 |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-3-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromo group can be reduced to form a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromo and amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-nitro-6-bromo-3-methylquinoline.
Reduction: Formation of 2-amino-6-bromo-3-methylquinoline.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
Quinoline derivatives, including 2-amino-6-bromo-3-methylquinoline hydrochloride, have demonstrated notable antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have shown that certain quinoline derivatives exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, highlighting their importance in combating resistant strains of pathogens .
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds derived from quinoline structures have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and asthma .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the quinoline core influence biological activity. For instance, changes in substituents at various positions on the quinoline ring can significantly affect the compound's potency against specific targets .
Potential Therapeutic Uses
Antitubercular Agents
Given its antimicrobial properties, this compound is being investigated as a potential antitubercular agent. Preliminary studies suggest that it may act through mechanisms that inhibit bacterial cell wall synthesis or disrupt metabolic pathways essential for Mycobacterium tuberculosis survival .
Chronic Disease Management
The anti-inflammatory effects of this compound make it a candidate for managing chronic diseases characterized by inflammation. Research into its efficacy in models of rheumatoid arthritis and other inflammatory conditions is ongoing .
Table 1: Antimicrobial Efficacy of Quinoline Derivatives
Mechanism of Action
The mechanism by which 2-Amino-6-bromo-3-methylquinoline hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Amino-6-bromo-3-methylquinoline Hydrochloride and Analogous Compounds
Functional Group Analysis
- Bromine vs. Fluorine at Position 6 : Bromine’s larger atomic radius and polarizability make the target compound more reactive in substitution reactions (e.g., Suzuki couplings) compared to the fluorine analog, which offers electronic effects but reduced steric hindrance .
- Alkyl/Aryl Groups at Position 3: Methyl (CH₃): Balances hydrophobicity and steric effects, ideal for intermediate synthesis . Phenyl (C₆H₅): Enhances binding to aromatic residues in proteins, relevant in drug-receptor interactions .
Biological Activity
2-Amino-6-bromo-3-methylquinoline hydrochloride is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C10H9BrN2·HCl
- Molecular Weight : 273.55 g/mol
- CAS Number : 1170636-12-0
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound likely modulates enzyme activities and receptor functions, influencing biochemical pathways. Specific molecular targets may include:
- Enzymes involved in metabolic pathways.
- Receptors associated with inflammatory responses.
- DNA/RNA synthesis processes.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline compounds found that derivatives similar to this compound demonstrated potent activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase, leading to disrupted DNA replication and cell death.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-6-bromo-3-methylquinoline | M. tuberculosis | 4 µg/mL |
| Similar Quinoline Derivative | E. coli | 16 µg/mL |
Antitumor Activity
Quinoline derivatives have also been explored for their antitumor potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This effect is particularly significant in breast and lung cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest |
Case Studies
- Study on Antimycobacterial Activity : A phenotypic screening against Mycobacterium tuberculosis revealed that compounds with structural similarities to this compound exhibited significant antimycobacterial activity. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Anticancer Screening : In a recent study focusing on the anticancer properties of various quinolines, it was found that analogs of 2-Amino-6-bromo-3-methylquinoline exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic index .
Toxicity Studies
While exploring the therapeutic potential, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate low cytotoxicity against human cell lines at therapeutic doses, suggesting a favorable safety margin for further development.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-amino-6-bromo-3-methylquinoline hydrochloride with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) during bromination and methylation steps. For brominated quinolines, halogenation at the 6-position often requires controlled electrophilic substitution, as excessive bromine can lead to di-substitution byproducts . Post-synthesis, employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the target compound. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify substituent positions (e.g., methyl at C3, bromo at C6) by comparing chemical shifts to structurally related compounds. For example, methyl groups in quinoline derivatives typically appear at δ 2.5–3.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C10H10BrClN2: ~297.9 Da) and isotopic patterns for bromine .
- FT-IR : Confirm amine hydrochloride formation via N–H stretches (~2500–3000 cm⁻¹) and absence of free base signals .
Q. How should researchers assess the compound’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via TLC or HPLC. Quinoline derivatives with halogen substituents are generally stable at 4°C but may hydrolyze under prolonged humidity .
- Light Sensitivity : Expose samples to UV light (254 nm) and compare degradation rates using spectrophotometric absorbance at λmax (~310 nm for bromoquinolines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate conflicting data (e.g., unexpected NOE correlations in NMR or HRMS adducts):
- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: ethanol/water) and analyzing the crystal lattice. For example, a related 6-bromo-2-chloro-3-methylquinoline structure (C10H7BrClN) was confirmed via crystallography to clarify substituent orientation .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for tautomeric or conformational isomers .
Q. What strategies mitigate impurity formation during large-scale synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect common impurities (e.g., di-brominated analogues or dehydrohalogenation products). For example, a study on esmolol hydrochloride impurities identified methyl ester hydrolysis byproducts via MS/MS fragmentation .
- Process Optimization : Replace traditional bromine sources with N-bromosuccinimide (NBS) in acetic acid to enhance regioselectivity and reduce di-substitution .
Q. How can computational methods aid in predicting reactivity or pharmacological potential?
- Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces to predict electrophilic/nucleophilic sites. For brominated quinolines, the C6 bromine atom often acts as a leaving group in nucleophilic aromatic substitution .
- Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) using software like AutoDock Vina. Prioritize synthetic analogs based on binding affinity scores .
Q. What advanced techniques quantify trace impurities in this compound?
- Methodological Answer :
- UPLC-QTOF-MS : Achieve ppm-level detection of impurities. For example, a 0.01% impurity in a related quinoline derivative was identified via accurate mass matching and isotopic pattern analysis .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures, particularly for regioisomeric impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
